molecular formula C7H11N3O B2879362 N-(1-ethyl-1H-pyrazol-3-yl)acetamide CAS No. 1694042-71-1

N-(1-ethyl-1H-pyrazol-3-yl)acetamide

Cat. No. B2879362
CAS RN: 1694042-71-1
M. Wt: 153.185
InChI Key: XUQBBXUXOGOWMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Ullmann and Ullmann-Finkelstein reactions have been used for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) for the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety, including derivatives like N-(1-ethyl-1H-pyrazol-3-yl)acetamide, is a prominent scaffold in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities. These compounds are often explored for their potential as therapeutic agents in treating various diseases .

Drug Discovery

In drug discovery, the pyrazole ring is frequently utilized as a core structure for the development of new drugs. Its derivatives have been investigated for their efficacy in targeting various biological pathways, which is crucial for the discovery of novel medications .

Agrochemistry

Pyrazole derivatives are also significant in agrochemistry, where they are used in the synthesis of pesticides and herbicides. Their unique chemical properties allow them to interact with specific enzymes or receptors in pests and weeds, providing effective control .

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands, such as N-(1-ethyl-1H-pyrazol-3-yl)acetamide, can form complexes with various metals. These complexes are studied for their catalytic properties and potential applications in industrial processes .

Organometallic Chemistry

The pyrazole ring is used in organometallic chemistry to create compounds that have applications in catalysis and materials science. These compounds can facilitate a variety of chemical reactions, making them valuable in synthetic chemistry .

Antileishmanial and Antimalarial Activities

Recent studies have shown that pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities. These activities are particularly important in the search for new treatments for tropical diseases like leishmaniasis and malaria .

properties

IUPAC Name

N-(1-ethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBBXUXOGOWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazol-3-yl)acetamide

CAS RN

1694042-71-1
Record name N-(1-ethyl-1H-pyrazol-3-yl)acetamide
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